molecular formula C11H12O4 B14140356 Ethyl 3-formyl-5-methoxybenzoate CAS No. 367519-87-7

Ethyl 3-formyl-5-methoxybenzoate

Cat. No.: B14140356
CAS No.: 367519-87-7
M. Wt: 208.21 g/mol
InChI Key: HIVBGUWYAVWNHU-UHFFFAOYSA-N
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Description

3-Methoxy-5-formylbenzoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a methoxy group, a formyl group, and an ethyl ester group attached to a benzene ring, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-formylbenzoic acid ethyl ester typically involves the esterification of 3-Methoxy-5-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Methoxy-5-formylbenzoic acid+EthanolAcid Catalyst3-Methoxy-5-formylbenzoic acid ethyl ester+Water\text{3-Methoxy-5-formylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{3-Methoxy-5-formylbenzoic acid ethyl ester} + \text{Water} 3-Methoxy-5-formylbenzoic acid+EthanolAcid Catalyst​3-Methoxy-5-formylbenzoic acid ethyl ester+Water

Common acid catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-5-formylbenzoic acid ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 3-Methoxy-5-formylbenzoic acid and ethanol.

    Reduction: 3-Methoxy-5-hydroxymethylbenzoic acid ethyl ester.

    Oxidation: 3-Carboxy-5-formylbenzoic acid ethyl ester.

    Substitution: Various substituted benzoic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-formylbenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-formylbenzoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form Schiff bases with amines, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid ethyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formylbenzoic acid ethyl ester: Lacks the methoxy group, affecting its solubility and reactivity.

    3-Methoxy-5-methylbenzoic acid ethyl ester: Has a methyl group instead of a formyl group, altering its chemical properties.

Uniqueness

3-Methoxy-5-formylbenzoic acid ethyl ester is unique due to the presence of both methoxy and formyl groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile molecule for various applications.

Properties

CAS No.

367519-87-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-formyl-5-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-7H,3H2,1-2H3

InChI Key

HIVBGUWYAVWNHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)OC

Origin of Product

United States

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